2,4-digevestigde oxazolen
2,4-Disubstituted Oxazoles are a class of heterocyclic compounds featuring an oxazole ring with substituents at the 2 and 4 positions. These functionalized molecules exhibit diverse chemical properties and biological activities, making them valuable in various applications.
Structurally, they consist of a five-membered ring containing one sulfur atom (S) and two nitrogen atoms (N), with substituent groups attached to the carbon atoms at positions 2 and 4. The substitution patterns can vary widely, allowing for extensive structural diversity. Due to their unique electronic properties, these compounds are often employed in drug design, particularly as potential antibacterial or antifungal agents.
In pharmaceutical research, 2,4-disubstituted oxazoles show promising therapeutic potentials due to their ability to interact with enzymes and receptors involved in disease pathways. Moreover, they can serve as precursors for the synthesis of more complex organic molecules, contributing to the development of new materials and drug candidates.
The synthetic routes for preparing these compounds are well-established, involving methods such as ring-closing metathesis (RCM) or condensation reactions. Their versatility and tunable properties make them attractive targets for both academic and industrial research in organic chemistry and pharmaceutical sciences.

Structuur | Chemische naam | CAS | MF |
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Methyl 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylate | 1780878-54-7 | C8H10N2O3 |
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113732-85-7 | C6H10N2O2 | |
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4-Ethynyl-2-methyl-1,3-oxazole | 2025340-28-5 | C6H5NO |
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tert-butyl N-4-(aminomethyl)-1,3-oxazol-2-ylcarbamate | 1557813-22-5 | C9H15N3O3 |
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Ethyl2-(4-Fluorobenzyl)oxazole-4-carboxylate | 500367-20-4 | |
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2-Benzyloxazole-4-carboxylicAcid | 53697-48-6 | |
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(2-chloro-1,3-oxazol-4-yl)methanamine | 1260672-32-9 | C4H5ClN2O |
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1268132-36-0 | C7H9NO3 | |
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4-ethyl-1,3-oxazol-2-amine | 97567-77-6 | C5H8N2O |
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2-(pent-4-yn-1-yl)amino-1,3-oxazole-4-carboxylic acid | 1698396-97-2 | C9H10N2O3 |
Gerelateerde literatuur
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1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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